([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid
Description
Nomenclature and Identification
([(3,5-Dimethylisoxazol-4-yl)methyl]thio)acetic acid represents a systematically named heterocyclic organosulfur compound with well-established chemical identification parameters. The compound bears the Chemical Abstracts Service registry number 446830-00-8, which serves as its unique molecular identifier within chemical databases worldwide. The molecular formula C8H11NO3S indicates the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 201.24 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being "Acetic acid, 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-". Alternative nomenclature systems recognize this compound through various synonymous designations, though the bracketed format emphasizing the isoxazole substitution pattern remains the most commonly accepted nomenclature. The compound's identification is further secured through its MDL number MFCD03011609, which provides consistent reference across multiple chemical databases and supplier catalogs.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 446830-00-8 |
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 g/mol |
| MDL Number | MFCD03011609 |
| SMILES Code | O=C(O)CSCC1=C(C)ON=C1C |
The structural molecular encoding systems provide additional identification frameworks, with the Simplified Molecular Input Line Entry System code "O=C(O)CSCC1=C(C)ON=C1C" offering computational molecular representation. This systematic identification approach ensures precise molecular recognition across various chemical information systems and facilitates accurate research communication regarding this specific heterocyclic organosulfur compound.
Historical Context of Isoxazole Chemistry
The historical development of isoxazole chemistry traces back to the early twentieth century when fundamental contributions established the foundation for understanding these five-membered heterocyclic compounds. The first significant advancement in isoxazole chemistry occurred in 1903 when Claisen synthesized the initial compound of this series through oximation of propargylaldehyde acetal, marking the beginning of systematic isoxazole research. This pioneering work established critical synthetic principles that would guide subsequent decades of heterocyclic chemistry development and provide the theoretical framework for understanding isoxazole ring formation mechanisms.
Photochemical studies of isoxazole compounds began emerging in the 1960s, with the first photolysis investigations reported in 1966. These studies revealed the inherent weakness of the nitrogen-oxygen bond within the isoxazole ring system, demonstrating that ultraviolet irradiation could induce ring collapse and rearrangement to oxazole through azirine intermediates. The photochemical behavior discovery opened new synthetic pathways and contributed to understanding the electronic structure characteristics that define isoxazole reactivity patterns.
Contemporary research in isoxazole chemistry has evolved to encompass sophisticated synthetic methodologies including transition metal-catalyzed cycloadditions and regioselective functionalization techniques. Modern synthetic approaches have dramatically improved the efficiency of isoxazole derivative preparation, enabling the creation of complex bioactive compounds with enhanced selectivity profiles. The development of green chemistry approaches for isoxazole synthesis represents current efforts to minimize environmental impact while maintaining synthetic efficiency, reflecting the evolution of chemical practice toward sustainable methodologies.
The integration of isoxazole chemistry with other functional group families, particularly organosulfur compounds, represents a contemporary frontier in heterocyclic chemistry research. This interdisciplinary approach has facilitated the development of compounds like this compound, which combines the electronic properties of isoxazole rings with the unique reactivity characteristics of thioether linkages, demonstrating how historical foundational knowledge continues to inform modern synthetic chemistry innovations.
Significance in Heterocyclic Chemistry Research
Heterocyclic compounds occupy a central position in contemporary chemical research due to their fundamental role as connecting bridges between chemical sciences and biological applications. The significance of isoxazole-containing compounds extends beyond basic chemical interest, as these structures demonstrate remarkable potential across multiple research domains including pharmaceutical development, materials science, and synthetic methodology advancement. Research investigations have consistently demonstrated that isoxazole derivatives exhibit diverse biological activities encompassing analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.
The structural diversity achievable through isoxazole substitution patterns provides researchers with extensive opportunities for molecular modification and property optimization. Literature surveys reveal that systematic substitution of various functional groups on the isoxazole ring imparts distinctly different activity profiles, enabling rational drug design approaches and targeted therapeutic development. This structure-activity relationship understanding has led to the development of numerous marketed pharmaceutical compounds containing isoxazole nuclei, demonstrating the practical significance of this heterocyclic system in addressing human health challenges.
Contemporary research emphasis on isoxazole chemistry reflects the continued importance of these compounds in modern pharmaceutical research and their potential to address unmet medical needs. The emergence of multi-targeted therapy approaches and personalized medicine strategies has renewed interest in isoxazole derivatives as versatile molecular scaffolds capable of interacting with multiple biological targets simultaneously. This evolving paradigm underscores the strategic importance of compounds like this compound, which combine multiple functional group families within single molecular frameworks.
The integration of computational chemistry methods with experimental heterocyclic chemistry research has enhanced understanding of electronic structure relationships and reactivity patterns in isoxazole-containing compounds. These advances enable more precise prediction of molecular behavior and facilitate rational design approaches for developing new derivatives with improved properties. The significance of heterocyclic chemistry research continues to grow as investigators recognize the potential for discovering novel therapeutic agents and materials with unprecedented property combinations through systematic exploration of heterocyclic chemical space.
Classification within Organosulfur Compounds
Organosulfur chemistry encompasses the comprehensive study of organic compounds containing sulfur atoms, representing a vast chemical domain characterized by diverse structural motifs and unique reactivity patterns. These compounds demonstrate significant importance across multiple scientific disciplines, from natural product chemistry to industrial applications, with sulfur-containing molecules playing essential roles in biological systems and technological processes. The classification of this compound within organosulfur chemistry requires understanding the specific sulfur-containing functional groups present and their characteristic properties.
The compound contains a thioether functional group, characterized by the carbon-sulfur-carbon connectivity pattern that defines this class of organosulfur compounds. Thioethers, also known as sulfides in chemical nomenclature, represent organosulfur functional groups where sulfur atoms serve as bridging elements between carbon-containing substituents. The thioether classification places this compound within a broader family of organosulfur molecules that includes simple alkyl sulfides, aromatic thioethers, and complex heterocyclic thioether derivatives, each exhibiting distinct chemical and physical properties based on their specific structural arrangements.
The structural characteristics of thioethers include angular molecular geometry with carbon-sulfur-carbon bond angles approaching 90 degrees, distinguishing them from their oxygen analogs. The carbon-sulfur bond lengths in thioether compounds typically measure approximately 180 picometers, reflecting the larger atomic radius of sulfur compared to oxygen. These structural parameters contribute to the distinct physical properties observed in thioether compounds, including reduced volatility, higher melting points, and decreased hydrophilicity compared to corresponding ether compounds.
The classification of this compound as both a heterocyclic isoxazole derivative and an organosulfur thioether represents the intersection of two major chemical families. This dual classification reflects the compound's potential for exhibiting properties characteristic of both chemical classes, including the electronic effects associated with isoxazole aromatic systems and the unique reactivity patterns typical of sulfur-containing functional groups. The combination of these structural elements within a single molecule creates opportunities for complex molecular interactions and diverse chemical behavior patterns that distinguish this compound within both organosulfur and heterocyclic chemistry classifications.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-7(6(2)12-9-5)3-13-4-8(10)11/h3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJHCGXCDQLCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366546 | |
| Record name | ([(3,5-DIMETHYLISOXAZOL-4-YL)METHYL]THIO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-00-8 | |
| Record name | ([(3,5-DIMETHYLISOXAZOL-4-YL)METHYL]THIO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid typically involves the reaction of 3,5-dimethylisoxazole with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: ([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Enzymes:
Research indicates that ([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid may act as an inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor alpha-converting enzyme (TACE). These enzymes play critical roles in inflammatory processes and cancer progression. By inhibiting these enzymes, the compound could potentially reduce inflammation and tumor growth .
2. Antibacterial Activity:
Studies have shown that compounds containing isoxazole rings exhibit antibacterial properties. The presence of the (3,5-dimethylisoxazol-4-yl) group in this compound suggests it may possess similar activity, making it a candidate for developing new antibacterial agents .
3. Drug Development:
The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives of this compound have been explored for their potential as small molecule inhibitors targeting various biological pathways, including those involved in cancer and inflammatory diseases .
Agricultural Chemistry Applications
1. Pesticide Development:
The unique chemical properties of this compound make it a candidate for developing novel pesticides. Its ability to inhibit specific enzymes could be harnessed to create formulations that target pests while minimizing harm to beneficial organisms .
2. Plant Growth Regulators:
Research into the effects of isoxazole derivatives on plant growth has indicated potential applications as growth regulators. The compound may influence plant metabolism and growth patterns, providing a basis for developing environmentally friendly agricultural products .
Materials Science Applications
1. Synthesis of Functional Materials:
The compound can be utilized in synthesizing functional materials due to its reactive thioester group. This feature allows for the incorporation of the compound into polymers or other materials that require specific chemical functionalities.
2. Catalysis:
In materials science, this compound can serve as a catalyst or catalyst precursor in various chemical reactions. Its unique structure may facilitate reactions that are otherwise challenging under conventional conditions.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition | Inhibits MMPs and TACE, reducing inflammation |
| Antibacterial Agent | Potential antibacterial properties | |
| Drug Development | Modifications enhance pharmacological properties | |
| Agricultural Chemistry | Pesticide Development | Targets pest-specific enzymes |
| Plant Growth Regulators | Influences plant metabolism | |
| Materials Science | Synthesis of Functional Materials | Reactive thioester group for polymer synthesis |
| Catalysis | Facilitates challenging chemical reactions |
Case Studies
Case Study 1: Anticancer Properties
A study investigated a series of isoxazole derivatives, including this compound, for their anticancer activity against various cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing isoxazole derivatives were tested for their effectiveness against common pests. The results demonstrated a marked reduction in pest populations compared to control groups, supporting the compound's potential as a biopesticide .
Mechanism of Action
The mechanism of action of ([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
Reactivity Comparison
- Thioether vs. Disulfide : The thioether group in the target compound enables stable C–S bond formation, whereas disulfide-containing analogs (e.g., 5a–d ) are prone to redox-dependent cleavage .
- Steric Effects : The 3,5-dimethyl groups reduce steric accessibility compared to unsubstituted isoxazoles, slowing reactions with bulky nucleophiles .
Biological Activity
([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : [(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid
- CAS Number : 446830-00-8
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 199.28 g/mol
The compound features a thioether linkage which is crucial for its biological interactions and activities.
The biological activity of [(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid has been primarily studied in the context of its anti-inflammatory and anticancer properties. The following mechanisms have been identified:
- Inhibition of Cytokine Production : This compound has shown promise in reducing the over-expression of pro-inflammatory cytokines. It acts by inhibiting Toll-like receptor 4 (TLR4) pathways, which are critical in the inflammatory response .
- Anti-Proliferative Effects : In vitro studies have demonstrated that [(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid can inhibit the proliferation of prostate cancer cell lines (C4-2 and PC3). The compound was tested using a BrdU assay, which measures cell proliferation based on DNA synthesis .
- Luciferase Reporter Assays : The compound's effects on androgen receptor activity were assessed using dual-luciferase reporter assays. Results indicated that it significantly reduced Firefly luciferase activity in response to androgen stimulation, suggesting a potential role in modulating androgen receptor signaling pathways .
Biological Activity Data
| Activity Type | Cell Line | Effect Observed | Concentration Tested |
|---|---|---|---|
| Cytokine Inhibition | C4-2 | Reduced IL-6 production | Varies |
| Anti-Proliferative | C4-2 | Decreased proliferation | 10 μM |
| Androgen Receptor Inhibition | PC3 | Reduced PSA-driven activity | 1 nM - 50 μM |
Case Studies and Research Findings
- Prostate Cancer Research : A study focused on the use of [(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid as a chemical probe for treating castration-resistant prostate cancer. The compound was found to significantly inhibit cell growth and reduce PSA levels in treated cells .
- Inflammatory Disease Models : In models of necrotizing enterocolitis, analogs of this compound demonstrated potential in reducing disease severity by modulating inflammatory responses through TLR4 inhibition .
- Enzymatic Assays : High-throughput screening assays have been developed to evaluate the compound's inhibitory effects on various enzymes involved in inflammation and cancer progression. These assays highlight the compound's versatility as a research tool in drug development .
Q & A
Q. How can metabolic pathways of [(3,5-dimethylisoxazol-4-yl)methyl]thioacetic acid be traced in vivo?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
